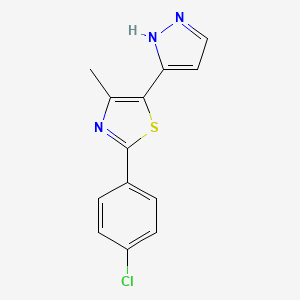

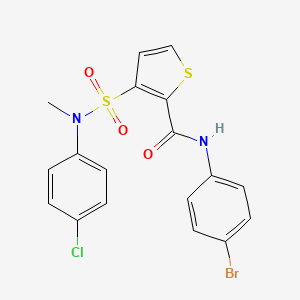

![molecular formula C13H15FN2O3S B2896721 N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide CAS No. 2034610-95-0](/img/structure/B2896721.png)

N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The bicyclo[2.2.1]heptane core is a privileged molecular structure embedded in numerous compounds with various functions . It’s a bridged bicyclic compound, derived from a cyclohexane ring with a methylene bridge in the 1,4- position .

Synthesis Analysis

The synthesis of compounds with a bicyclo[2.2.1]heptane core can be achieved through various methods. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates . Another approach involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Molecular Structure Analysis

The molecular structure of compounds with a bicyclo[2.2.1]heptane core is characterized by a seven-membered ring with two bridgehead carbons . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position .Chemical Reactions Analysis

Compounds with a bicyclo[2.2.1]heptane core can undergo various chemical reactions. For example, an organocatalytic formal [4 + 2] cycloaddition reaction can be used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a bicyclo[2.2.1]heptane core can vary widely depending on the specific functional groups present in the molecule. For example, norbornane, which has a bicyclo[2.2.1]heptane core, is a crystalline compound with a melting point of 88 °C .科学的研究の応用

Dopamine D2 Receptor Imaging

One significant application of derivatives of this chemical, such as [18F]-labeled benzamides, is in the study of dopamine D2 receptors. Compounds like 18F-23 and 18F-26b, derivatives of N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide, have been successfully used in positron emission tomography (PET) imaging studies to explore the D2 receptors in the brain. This research offers insights into the dopamine system which is crucial for understanding neurological disorders like Parkinson's disease and schizophrenia (Mach et al., 1993).

Beta-Lactamase Inhibition

Another critical research application is in the field of antibiotic resistance. Compounds like CP-45,899, related to N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide, act as beta-lactamase inhibitors. These inhibitors are used in combination with β-lactam antibiotics to overcome resistance in bacteria, particularly in strains resistant to ampicillin and other similar antibiotics (English et al., 1978).

Structural and Conformational Analysis

Research into the structural and conformational aspects of related compounds, such as N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane, has been conducted to understand their chemical properties better. This research is crucial for the development of new pharmaceutical compounds with specific desired effects (Portoghese & Telang, 1971).

Medicinal Chemistry

The synthesis and study of bridged bicyclic thiomorpholines, closely related to N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide, are significant in medicinal chemistry. These compounds are valuable as building blocks in the development of new drugs, showing promising biological activity and potential for clinical applications (Walker & Rogier, 2013).

特性

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3S/c14-10-3-1-2-9(4-10)6-15-13(17)16-7-12-5-11(16)8-20(12,18)19/h1-4,11-12H,5-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDMIPYEBUZPHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2(=O)=O)C(=O)NCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

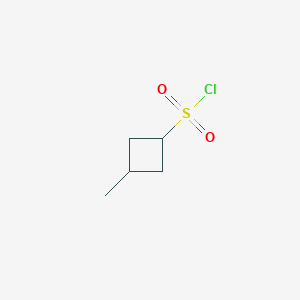

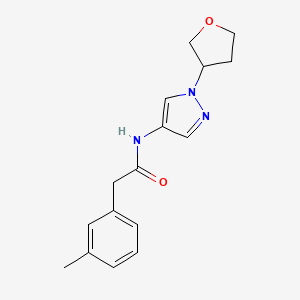

![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)

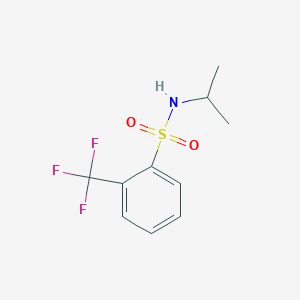

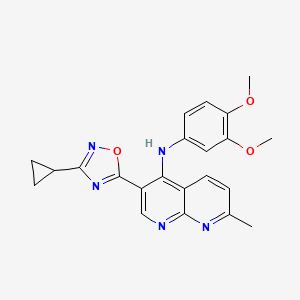

![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)

![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)

![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)

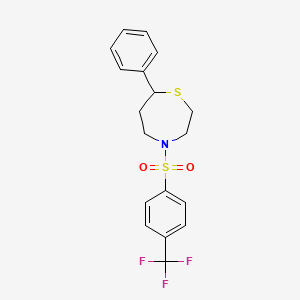

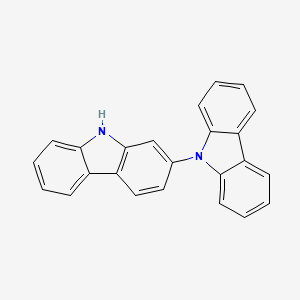

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2896657.png)

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)